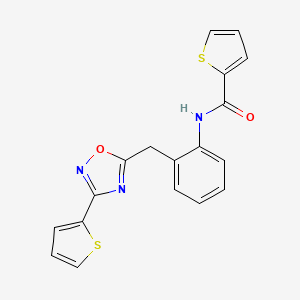

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide

Description

This compound is a thiophene-carboxamide derivative featuring a 1,2,4-oxadiazole moiety linked via a methylene bridge to a phenyl ring. The structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. The thiophene and oxadiazole rings contribute to electronic and steric properties that may influence binding to biological targets.

Properties

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-18(15-8-4-10-25-15)19-13-6-2-1-5-12(13)11-16-20-17(21-23-16)14-7-3-9-24-14/h1-10H,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYFAQIYAWQDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide generally involves the formation of the oxadiazole ring followed by its attachment to a thiophene ring system. Starting with the appropriate thiophene derivatives, the reactions typically include cyclization processes that form the oxadiazole ring, which is then subjected to amidation to introduce the carboxamide group. The reaction conditions usually require precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods: While the laboratory-scale synthesis focuses on reaction optimization, industrial-scale production requires scalable and economically viable methods. This often involves continuous flow synthesis, where reaction components are passed through a series of reactors. Catalyst optimization and solvent selection are critical for maximizing yields and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide undergoes various reactions such as oxidation, reduction, and substitution. These reactions are vital for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often include specific solvents and controlled environments to ensure successful outcomes.

Major Products Formed: The major products formed from these reactions depend on the pathway chosen

Scientific Research Applications

Chemistry: In chemistry, this compound is explored for its electron-donating properties and potential as a building block for more complex molecules.

Biology: Biologically, its structural components make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine: In medicine, researchers are investigating its potential as a pharmacophore, which could be used to develop new therapeutic agents for various diseases.

Industry: Industrially, its unique properties could be harnessed in material science for developing new polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The thiophene and oxadiazole rings facilitate binding to specific targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to a biological or chemical response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues from the evidence:

Key Structural Differences and Implications

- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole ring differs from thiazole () or isoxazole () cores.

- Substituent Effects : The nitro group in and enhances antibacterial activity but may increase toxicity. In contrast, the oxadiazole-methyl group in the target compound could improve lipophilicity and membrane permeability .

- Conformational Flexibility : The dihedral angle between the phenyl and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 8.5–13.5° , whereas the oxadiazole-methyl bridge in the target compound may impose distinct spatial constraints, affecting target binding.

Pharmacokinetic Considerations

- Lipophilicity : The oxadiazole and thiophene rings in the target compound may enhance logP compared to nitro-phenyl analogues, affecting absorption and distribution.

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a unique combination of thiophene and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is C17H12N4O3S. The presence of the thiophene and oxadiazole rings contributes to its unique electronic properties, which are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. The oxadiazole derivatives have shown efficacy against various cancer cell lines. For instance, derivatives similar to N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide have been evaluated for their cytotoxic activities against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| Caco-2 | 4.5 |

| MCF7 (Breast Cancer) | 6.8 |

| A549 (Lung Cancer) | 7.3 |

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity. Studies indicate that N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Inhibition of Mycobacterium tuberculosis

In vitro studies have shown that compounds with similar structures possess activity against both drug-sensitive and resistant strains of M. tuberculosis. For example, one derivative was found to have an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against resistant strains.

The mechanism through which N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.

- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. Characterization Methods :

- IR Spectroscopy : Identifies NH (3300–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.0 ppm) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., M⁺ peaks at m/z 381–400) .

Basic Research Question

- IR Spectroscopy : Critical for detecting functional groups (e.g., C=O, NH, C-S-C) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and carbon environments (e.g., thiophene carbons at δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₄N₃O₂S₂) and fragmentation pathways .

- X-ray Crystallography (if applicable): Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) .

How can researchers optimize reaction conditions to improve yield in the formation of the 1,2,4-oxadiazole ring?

Advanced Research Question

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .

- Temperature Control : Reflux (70–100°C) ensures complete conversion without side reactions .

- Purification : Recrystallization (ethanol/water) or column chromatography improves purity .

Q. Example Optimization :

- A 20% yield increase was achieved by replacing ethanol with DMF and extending reaction time to 8 hours .

How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls .

- Compound Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting activity .

- Structural Confirmation : Re-examine NMR/IR data to rule out isomerism or degradation .

- Mechanistic Studies : Compare binding affinities (e.g., IC₅₀ values) to identify structure-activity relationships (SAR) .

Q. Example Conflict :

- A compound showed antitumor activity in vitro but not in vivo due to poor bioavailability .

What strategies are effective in modifying the thiophene or oxadiazole moieties to enhance pharmacological properties?

Advanced Research Question

- Substituent Effects :

- Electron-withdrawing groups (NO₂, CF₃) on the thiophene ring improve antimicrobial activity .

- Methyl groups on oxadiazole increase metabolic stability .

- Hybrid Derivatives : Combining oxadiazole with thiazole rings enhances anticancer potency (e.g., IC₅₀ = 2.5 µM vs. 10 µM for parent compound) .

- Prodrug Design : Esterification of carboxamide improves solubility and bioavailability .

Advanced Research Question

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to confirm connectivity .

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in complex spectra .

- Variable Temperature NMR : Detects dynamic effects (e.g., rotamers) causing peak splitting .

- Computational Modeling : DFT calculations predict chemical shifts (±0.5 ppm accuracy) .

Q. Example :

- An unexpected δ 7.5 ppm doublet was resolved as a rotameric equilibrium via VT-NMR .

How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Advanced Research Question

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., Tₐ = 180°C) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.